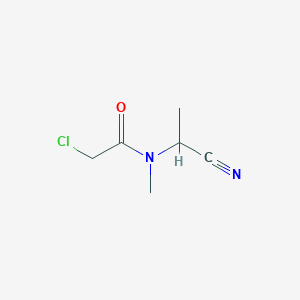
2-Chloro-N-(1-cyanoethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(1-cyanoethyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyano group, and a methyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyanoethyl)-N-methylacetamide typically involves the reaction of 2-chloroacetamide with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-cyanoethyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Substitution: N-substituted acetamides.
Reduction: N-(1-aminoethyl)-N-methylacetamide.
Hydrolysis: Acetic acid and the corresponding amine.
Scientific Research Applications
2-Chloro-N-(1-cyanoethyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyanoethyl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the cyano group can also facilitate interactions with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide
- 2-Chloro-N-(1-cyanoethyl)-N-propylacetamide
Comparison
Compared to its analogs, 2-Chloro-N-(1-cyanoethyl)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of a methyl group instead of a cyclohexyl or propyl group can affect its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
61555-42-8 |
|---|---|
Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-chloro-N-(1-cyanoethyl)-N-methylacetamide |
InChI |
InChI=1S/C6H9ClN2O/c1-5(4-8)9(2)6(10)3-7/h5H,3H2,1-2H3 |
InChI Key |
YKJXVWDIOROGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N(C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


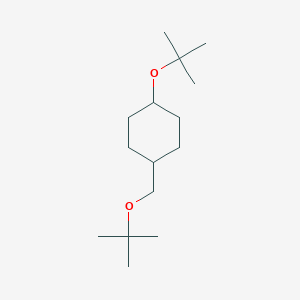
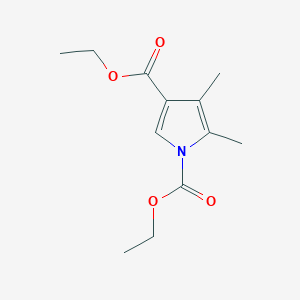
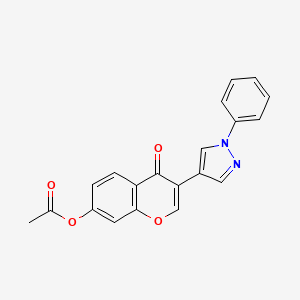
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
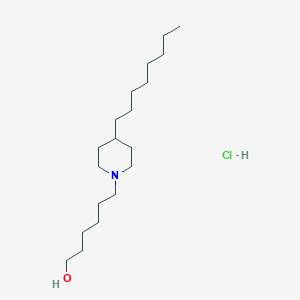
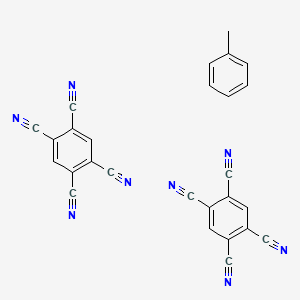
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
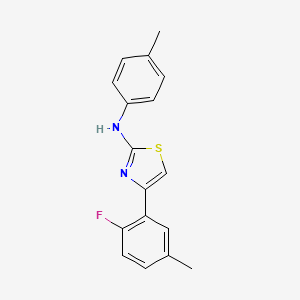
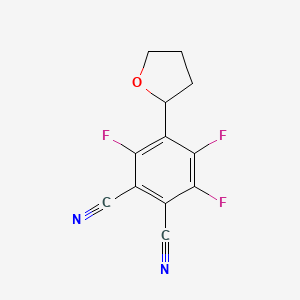

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
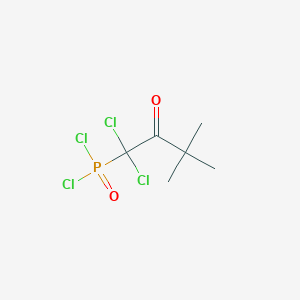
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
